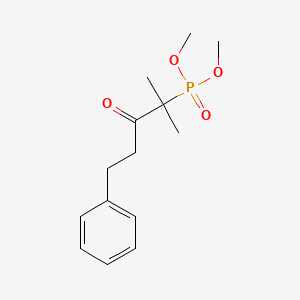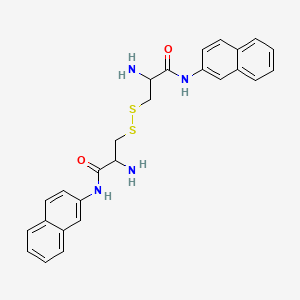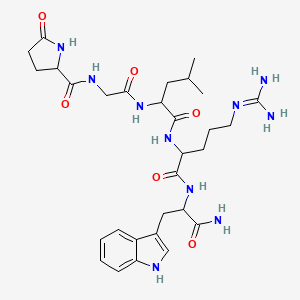
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- is a chemical compound with a complex structure that includes a benzene ring, ethanamine group, and specific substituents such as 2,5-dichloro and beta-(1-methylethoxy)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of benzeneethanamine derivatives followed by the introduction of the beta-(1-methylethoxy) group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes precise control of temperature, pressure, and the use of industrial-grade reagents to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated benzene derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine, 2,5-dimethoxy-alpha-methyl-: This compound has similar structural features but different substituents, leading to distinct chemical properties and applications.
Benzeneethanamine, N-methyl-: Another related compound with variations in the substituents, affecting its reactivity and uses.
Uniqueness
Benzeneethanamine, 2,5-dichloro-beta-(1-methylethoxy)- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. These unique features make it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1269533-65-4 |
|---|---|
Formule moléculaire |
C11H15Cl2NO |
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenyl)-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)15-11(6-14)9-5-8(12)3-4-10(9)13/h3-5,7,11H,6,14H2,1-2H3 |
Clé InChI |
FMEAAZDGQNBZJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CN)C1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)


![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)



![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)



![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

